4-Butylbenzamide
CAS No.: 107377-07-1
Cat. No.: VC20787150
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107377-07-1 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 4-butylbenzamide |
| Standard InChI | InChI=1S/C11H15NO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) |
| Standard InChI Key | KFINRIKJBULSTD-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)C(=O)N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)C(=O)N |
Introduction
Chemical Identity and Physical Properties
4-Butylbenzamide (CAS: 107377-07-1) is classified as a benzamide derivative with a straight-chain butyl group at the para position. This section details its fundamental chemical and physical characteristics that determine its behavior in various chemical environments.
Structural Characteristics
4-Butylbenzamide consists of a benzamide core structure with a butyl substituent at the para position. The molecular formula is C11H15NO, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms . The compound features an amide functional group (-CONH2) attached to a benzene ring, with the butyl chain (-C4H9) extending from the carbon atom at position 4 of the aromatic ring. This structural arrangement contributes to its unique chemical properties and reactivity profile.
Physical Properties
The physical properties of 4-Butylbenzamide provide essential information for its handling, storage, and application in various chemical processes. These properties are summarized in Table 1.
Table 1: Physical Properties of 4-Butylbenzamide
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 177.247 g/mol | |
| Melting Point | 127°C to 129°C | |
| Physical State | Solid at room temperature | |
| Formula Weight | 177.25 | |
| CAS Registry Number | 107377-07-1 |
Chemical Identifiers
Various chemical identifiers are used to uniquely designate 4-Butylbenzamide in chemical databases and literature, facilitating accurate cross-referencing and identification. Table 2 presents these identifiers.
Table 2: Chemical Identifiers for 4-Butylbenzamide
Synthesis Methods
The preparation of 4-Butylbenzamide involves several synthetic approaches, each with specific advantages depending on the scale of production and available starting materials. This section examines the primary synthetic routes to this compound.
Laboratory Synthesis
Laboratory synthesis of 4-Butylbenzamide typically involves the direct condensation of 4-butylbenzoic acid with ammonia or an appropriate amine. This reaction generally requires a dehydrating agent to facilitate the formation of the amide bond. The general reaction can be represented as:
4-butylbenzoic acid + NH3 → 4-Butylbenzamide + H2O
The reaction is often conducted in the presence of reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3), which activate the carboxylic acid group by converting it to an acid chloride intermediate that readily reacts with ammonia.
Chemical Reactivity and Reactions
4-Butylbenzamide exhibits reactivity patterns characteristic of both benzamide derivatives and compounds containing alkyl substituents. This dual reactivity profile makes it versatile in various chemical transformations.
Oxidation Reactions
Oxidation of 4-Butylbenzamide can occur at different sites within the molecule. The butyl chain can undergo oxidation to introduce oxygen-containing functional groups, while more aggressive oxidizing conditions might affect the aromatic ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). A significant product of oxidation reactions is 4-butylbenzoic acid, formed when the amide group is converted to a carboxylic acid.
Reduction Reactions
Reduction of 4-Butylbenzamide primarily targets the amide functional group. Strong reducing agents such as lithium aluminum hydride (LiAlH4) can convert the amide to an amine, yielding 4-butylbenzylamine. Catalytic hydrogenation using hydrogen gas in the presence of appropriate catalysts (such as palladium on carbon) can also achieve similar transformations under controlled conditions.
Electrophilic Aromatic Substitution
Analytical Characterization
Proper characterization of 4-Butylbenzamide is essential for confirming its identity and purity. Various analytical techniques can be employed for this purpose.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the structural features of 4-Butylbenzamide. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can confirm the presence and positions of the butyl chain, the amide group, and the aromatic ring protons. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic amide bond stretching frequencies, typically appearing around 1630-1690 cm-1 (C=O stretch) and 3200-3400 cm-1 (N-H stretch).
Chromatographic Methods
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